3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a complex structure with a butoxy group, a chlorophenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the benzamide moiety are crucial for binding to these targets, influencing biological pathways and leading to the observed effects. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a different substituent on the benzamide moiety.
3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide: Fluorine substituent instead of chlorine.
3-butoxy-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide: Bromine substituent instead of chlorine.
Uniqueness
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group, chlorophenyl group, and thiazole ring in a single molecule allows for versatile interactions and applications that are not possible with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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